3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
- The compound’s systematic name reflects its substituents and ring fusion pattern. It is used in various scientific and medicinal contexts due to its unique properties.
3-(2-chlorobenzyl)-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine: is a heterocyclic compound with an intriguing structure. It combines a triazolopyrimidine core with a chlorobenzyl group and a morpholine ring.
Preparation Methods
Synthetic Routes: One common synthetic route involves the cyclization of appropriate precursors. For example, starting from 2-chlorobenzylamine and morpholine, the triazolopyrimidine ring can be formed via a cyclization reaction.
Reaction Conditions: The cyclization typically occurs under mild conditions, often using a base or an acid catalyst.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using scalable processes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For instance, reduction may yield the corresponding amine.
Scientific Research Applications
Medicine: Researchers explore its potential as an anticancer agent, considering its unique structure and potential interactions with cellular targets.
Chemistry: It serves as a valuable scaffold for designing novel compounds with diverse biological activities.
Biology: Investigations into its effects on cell signaling pathways and enzymatic processes are ongoing.
Industry: Its applications extend to materials science, where it may contribute to the development of functional materials.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
- Potential pathways include inhibition of enzymes, modulation of gene expression, or interference with protein-protein interactions.
Comparison with Similar Compounds
Uniqueness: Its combination of a triazolopyrimidine core, chlorobenzyl group, and morpholine ring sets it apart from other compounds.
Similar Compounds: While there are no direct analogs, related heterocyclic structures include triazolopyrimidines and benzyl-substituted derivatives.
Properties
Molecular Formula |
C15H15ClN6O |
---|---|
Molecular Weight |
330.77 g/mol |
IUPAC Name |
4-[3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]morpholine |
InChI |
InChI=1S/C15H15ClN6O/c16-12-4-2-1-3-11(12)9-22-15-13(19-20-22)14(17-10-18-15)21-5-7-23-8-6-21/h1-4,10H,5-9H2 |
InChI Key |
NQVXQZYJPGCBHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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